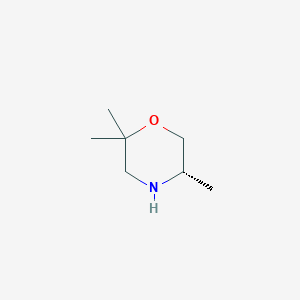
5-(4-Chloro-2-methylphenyl)-1H-tetrazole
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-1H-tetrazole (5-CMT) is an organometallic compound with a unique structure and diverse range of applications. It is a member of the tetrazole family, which consists of compounds containing four nitrogen atoms and one hydrogen atom. 5-CMT is a white crystalline solid with a melting point of 106-107 °C and a boiling point of 265-267 °C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). 5-CMT has been used in a variety of research applications, including drug synthesis, organic synthesis, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as a proton transfer agent, facilitating the transfer of protons between molecules. This process is thought to be involved in the synthesis of aryl amines and alkyl halides. In addition, it is believed to act as a nucleophile, attacking electrophilic species to form new bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole are not well understood. However, it has been shown to have some toxic effects in animal studies. In mice, 5-(4-Chloro-2-methylphenyl)-1H-tetrazole has been shown to cause liver damage and increase the risk of cancer. In addition, it has been shown to have some mutagenic effects in bacterial studies.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chloro-2-methylphenyl)-1H-tetrazole has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is stable and easy to handle. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it also has some limitations. It is not very soluble in water, and it is toxic and can cause skin irritation.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-Chloro-2-methylphenyl)-1H-tetrazole. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and organic synthesis. In addition, further research could be conducted into the development of new synthesis methods for 5-(4-Chloro-2-methylphenyl)-1H-tetrazole and the development of new catalysts based on 5-(4-Chloro-2-methylphenyl)-1H-tetrazole. Finally, further research could be conducted into the development of new MOFs based on 5-(4-Chloro-2-methylphenyl)-1H-tetrazole.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-1H-tetrazole has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aryl amines and alkyl halides. It has also been used as a reagent in the synthesis of a variety of drugs, such as duloxetine and venlafaxine. In addition, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs).
Eigenschaften
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOKJHHNGIYETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)



